molecular formula C24H18ClFN4O5 B12389217 6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine

6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine

Cat. No.: B12389217
M. Wt: 496.9 g/mol
InChI Key: UUXIUBHNOYWBNO-UJCOGGIZSA-N
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Description

6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine typically involves multiple steps, including the protection of hydroxyl groups, halogenation, and glycosylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the purine ring or the sugar moiety.

    Reduction: Reduction reactions could be used to modify the functional groups on the compound.

    Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted purines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying nucleic acid interactions and enzyme activities.

    Medicine: Potential antiviral or anticancer properties.

    Industry: Used in the synthesis of pharmaceuticals or as a research chemical.

Mechanism of Action

The mechanism of action for nucleoside analogs typically involves incorporation into nucleic acids, leading to chain termination or inhibition of enzymes involved in nucleic acid synthesis. This compound may target specific enzymes or pathways, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine
  • 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine

Uniqueness

The presence of the benzoyl groups in 6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine may enhance its stability or alter its biological activity compared to similar compounds.

Properties

Molecular Formula

C24H18ClFN4O5

Molecular Weight

496.9 g/mol

IUPAC Name

[(2R,4R,5R)-3-benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H18ClFN4O5/c25-20-18-21(28-12-27-20)30(13-29-18)22-17(26)19(35-24(32)15-9-5-2-6-10-15)16(34-22)11-33-23(31)14-7-3-1-4-8-14/h1-10,12-13,16-17,19,22H,11H2/t16-,17-,19?,22-/m1/s1

InChI Key

UUXIUBHNOYWBNO-UJCOGGIZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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